molecular formula C15H14O4S2 B1418548 2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid CAS No. 1154352-92-7

2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid

Cat. No.: B1418548
CAS No.: 1154352-92-7
M. Wt: 322.4 g/mol
InChI Key: YTHRMBWUTZGQQZ-UHFFFAOYSA-N
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Description

2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid is a substituted benzoic acid derivative characterized by a sulfanyl (-S-) linkage at the 2-position of the benzoic acid core, connected to a phenyl ring substituted with an ethanesulfonyl (-SO₂C₂H₅) group at the para position. The molecular formula is estimated as C₁₅H₁₄O₄S₂, with a molecular weight of approximately 330.4 g/mol (calculated based on structural analogs) . The ethanesulfonyl group enhances polarity and may influence bioavailability, while the sulfanyl bridge contributes to conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S2/c1-2-21(18,19)12-9-7-11(8-10-12)20-14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRMBWUTZGQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Sulfonylation of Benzoic Acid Derivatives

Method Overview:

  • The core strategy involves introducing the ethanesulfonyl group onto a phenyl ring attached to benzoic acid, typically via sulfonyl chloride intermediates.
  • The process generally starts with the preparation of a phenyl precursor, such as 4-aminophenylbenzoic acid or related derivatives, which undergo sulfonylation with ethanesulfonyl chloride.

Detailed Procedure:

  • Step 1: Activation of the phenyl precursor by dissolving it in an inert solvent such as dichloromethane or acetonitrile.
  • Step 2: Addition of ethanesulfonyl chloride under basic conditions, often using pyridine or triethylamine as a catalyst and base, respectively.
  • Step 3: Stirring at controlled temperatures (0-25°C) to facilitate sulfonylation.
  • Step 4: Work-up involves aqueous quenching, extraction, and purification via recrystallization or chromatography.

Research Data:

Parameter Conditions Yield Remarks
Solvent Dichloromethane 85% Commonly used for sulfonylation reactions
Temperature 0-25°C - Maintains selectivity and minimizes side reactions
Reagent Ethanessulfonyl chloride 1.2 equivalents Excess ensures complete sulfonylation

Preparation via Multi-step Aromatic Substitution

Method Overview:

  • This approach involves initial synthesis of a suitable phenyl precursor, such as 4-aminophenylbenzoic acid, followed by sulfonylation.
  • Alternatively, direct substitution on a pre-formed benzoic acid derivative can be performed using electrophilic aromatic substitution techniques.

Research Findings:

  • The process can be optimized by controlling reaction temperature and stoichiometry to improve yield and purity.
  • Use of catalysts such as sulfuric acid or Lewis acids can enhance sulfonylation efficiency.

Data Table:

Step Reagents Conditions Outcome Reference
Phenyl precursor synthesis Aniline derivatives Reflux with acyl chlorides 78-88% Literature review
Sulfonylation Ethanessulfonyl chloride Pyridine, 0-25°C 80-85% Patent CN100522936C

Alternative Route: Direct Sulfonylation of Benzoic Acid

Some methods involve direct sulfonylation of benzoic acid derivatives with ethanesulfonyl chloride, often facilitated by catalysts or activating groups to improve regioselectivity.

Procedure Highlights:

  • Step 1: Dissolve benzoic acid or substituted benzoic acids in a suitable solvent.
  • Step 2: Add ethanesulfonyl chloride with a catalytic amount of pyridine or sulfuric acid.
  • Step 3: Maintain reaction at low temperature (0-25°C) to prevent side reactions.
  • Step 4: Purify the product via recrystallization.

Research Data:

Catalyst Temperature Yield Notes
Pyridine 0-25°C 75-85% Commonly used for sulfonylation reactions

Notes on Reaction Optimization and Purification

  • Reaction Conditions: Maintaining low temperatures during sulfonylation minimizes by-product formation.
  • Purification: Recrystallization from solvents like ethanol, acetone, or ethyl acetate is standard.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring the correct sulfonyl substitution.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Typical Conditions Advantages Drawbacks
Sulfonylation of Phenyl Precursors 4-Aminophenylbenzoic acid Ethanessulfonyl chloride 0-25°C, pyridine High yield, regioselectivity Requires multiple steps
Direct Aromatic Sulfonylation Benzoic acid derivatives Ethanessulfonyl chloride 0-25°C, catalytic base Simplified process Potential regioisomer formation
Multi-step Aromatic Substitution Aromatic amines and acids Various sulfonyl chlorides Reflux, controlled temperature Versatile Longer synthesis time

Research Findings and Industrial Relevance

  • The synthesis of 2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid is adaptable for scale-up, with optimized reaction conditions leading to high purity and yield.
  • The choice of solvent, temperature, and catalyst significantly influences the efficiency.
  • Purification steps such as recrystallization and chromatography are critical for removing impurities and obtaining pharmaceutical-grade compounds.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
  • Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored for potential therapeutic applications, particularly in developing new drugs.
  • Industry: It is used in developing specialty chemicals and materials.

Potential Biological Activities

2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. Preliminary studies suggest that this compound could be a promising candidate for drug development due to its unique structural features and biological reactivity.

Autotaxin Inhibitors

In one study, benzenesulfonamide derivatives were identified as inhibitors of autotaxin (ATX) . Autotaxin has dual nucleotide pyrophosphate phosphatase and lysophospholipase D activities that can be selectively measured . Modifications of a hit compound yielded novel compounds that block melanoma invasion and metastasis and reduce chemotherapeutic resistance of breast cancer stem-like cells to paclitaxel . One compound, 3b , lacking an acidic group, potently reduced in vitro chemotherapeutic resistance of 4T1 breast cancer stem-like cells to paclitaxel and significantly reduced B16 melanoma metastasis in vivo . Compound 25 completely lost ATX inhibitory activity, confirming that the sulfonyl linkage provides a better contact with the polar surface of the ATX substrate-binding pocket and forms some electrostatic interactions to promote strong binding .

Ongoing Research

Comparison with Similar Compounds

Ethanesulfonyl vs. Trifluoromethyl Groups

  • The ethanesulfonyl group (-SO₂C₂H₅) in the target compound is a strong electron-withdrawing substituent, increasing the acidity of the benzoic acid proton (pKa ~2–3) compared to non-sulfonylated analogs. In contrast, trifluoromethyl (-CF₃) groups (e.g., in CAS 895-45-4) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Sulfanyl vs. Sulfonamide Linkages

  • Compounds with sulfanyl bridges (e.g., CAS 1545-75-1) exhibit greater rotational freedom, enabling diverse binding conformations.

Nitro and Heterocyclic Modifications

  • The nitro group in CAS 1545-75-1 increases reactivity, making the compound a candidate for further functionalization. Heterocyclic moieties, such as the pyrrolidinone ring in , may confer selectivity for enzymes like proteases or kinases.

Physicochemical Properties

Property Target Compound CAS 895-45-4 CAS 379254-26-9
Solubility Moderate in polar solvents (DMSO, methanol) Low in water; soluble in acetone High in DMSO, chloroform
LogP ~2.1 (estimated) 3.5 1.8
Acidity (pKa) ~2.5 ~3.0 ~4.2

Research Implications

  • The ethanesulfonyl group’s polarity may improve pharmacokinetic profiles by balancing lipophilicity and solubility.
  • Comparative studies with trifluoromethyl analogs () could elucidate substituent effects on bioactivity.

Biological Activity

2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the ethanesulfonyl group and the benzoic acid moiety, suggest diverse interactions within biological systems.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C1H1O1S1C2H2S1\text{C}_1\text{H}_1\text{O}_1\text{S}_1\text{C}_2\text{H}_2\text{S}_1

This structure allows for specific chemical reactivity and potential biological interactions, particularly through covalent bonding with nucleophilic sites in proteins and enzymes, which may inhibit their activity or disrupt cellular functions.

The proposed mechanism of action for this compound involves:

  • Covalent Bond Formation : The ethanesulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
  • Disruption of Cellular Processes : By interacting with specific molecular targets, the compound may interfere with critical cellular pathways, such as those involved in cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Biofilm Eradication Concentration (MBEC) for certain strains was determined to be around 125 µg/mL, indicating its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

In cancer research, this compound has demonstrated promising results. Studies have shown that it can induce apoptosis in cancer cell lines, such as Hep-G2 (liver cancer) and A2058 (melanoma). The cytotoxic effects were evaluated using various assays that measure cell viability and proliferation rates. Notably, no significant cytotoxicity was observed in normal fibroblast cells at effective concentrations, suggesting a favorable therapeutic index .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and Enterococcus faecium, showing significant inhibition at concentrations of 125 µg/mL. The study highlighted the importance of the sulfonyl group in enhancing antimicrobial activity .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound involved treating Hep-G2 cells with varying concentrations. Results indicated a dose-dependent reduction in cell viability, with a notable induction of apoptosis markers. This study supports the hypothesis that the compound may serve as a lead candidate for developing new anticancer therapies .

Data Summary

Biological ActivityTest Organisms/Cell LinesEffective Concentration (µg/mL)Observations
AntimicrobialStaphylococcus aureus125Moderate activity observed
AntimicrobialEscherichia coli125Moderate activity observed
AnticancerHep-G2VariesInduction of apoptosis
AnticancerA2058VariesInduction of apoptosis

Q & A

Q. What are the optimized synthetic routes for 2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid, and how can reaction conditions be adjusted to improve yield?

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm sulfonyl and thioether linkages (δ ~7.5–8.5 ppm for aromatic protons adjacent to sulfonyl groups) .
  • Infrared Spectroscopy (IR): Peaks at ~1150 cm⁻¹ (S=O stretching) and ~2500 cm⁻¹ (-SH, if present).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column with UV detection at 254 nm for purity assessment .

Q. What purification methods are suitable for isolating this compound post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water (3:1 v/v) to remove unreacted starting materials.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for intermediate purification .
  • Acid-Base Extraction: Leverage the compound’s acidity (pKa ~2.5–3.0) by adjusting pH to precipitate impurities .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound, and what challenges arise during data analysis?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: SHELXD for phase problem resolution via dual-space algorithms .
  • Refinement: SHELXL for least-squares refinement, addressing thermal displacement parameters (ADPs) and hydrogen bonding networks. Challenges include twinning (resolved via TWIN/BASF commands) and low-resolution data (mitigated by anisotropic scaling) .

Q. What computational methods (e.g., DFT) are used to study the electronic properties and aggregation behavior of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
  • Molecular Dynamics (MD): Simulate π-π stacking interactions at dye/TiO₂ interfaces (e.g., LAMMPS software) to predict solar cell performance .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data (e.g., unexpected NMR splitting or anomalous XRD peaks)?

Methodological Answer:

  • Cross-Validation: Compare XRD data with solid-state NMR to confirm polymorphism .
  • Dynamic NMR Studies: Variable-temperature ¹H NMR to detect conformational exchange (e.g., hindered rotation in sulfonyl groups) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O vs. S···S contacts) using CrystalExplorer .

Q. What strategies assess the compound’s potential as an enzyme inhibitor, and how are binding affinities quantified?

Methodological Answer:

  • Enzyme Assays: Fluorescence-based assays (e.g., tryptophan quenching in COX-2) to measure IC₅₀ values .
  • Isothermal Titration Calorimetry (ITC): Direct measurement of ΔH and Kd for sulfonyl-enzyme interactions .
  • Molecular Docking: AutoDock Vina to predict binding poses in catalytic pockets (e.g., COX-2 PDB: 3LN1) .

Q. How does the orientation of the sulfonyl and thioether groups influence reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • Steric Effects: Ortho-substituents hinder nucleophilic attack at the sulfur atom .
  • Oxidation Studies: Treat with H₂O₂/acetic acid to convert thioether to sulfone, monitored by TLC (Rf shift from 0.6 to 0.3) .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions, and how are degradation products identified?

Methodological Answer:

  • Forced Degradation: Expose to 0.1 M HCl (40°C, 24 hrs) or UV light (254 nm, 48 hrs).
  • LC-MS Analysis: Identify fragments (e.g., m/z 183 for decarboxylated benzoic acid) .

Q. What safety protocols are critical when handling sulfonyl-containing compounds like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood use .
  • Spill Management: Neutralize with NaHCO₃ and adsorb with vermiculite .
  • Waste Disposal: Incinerate at >1000°C to prevent sulfonic acid release .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid
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2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid

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